molecular formula C17H14N2O B11858875 N-(2-Phenylquinolin-4-yl)acetamide CAS No. 1154-49-0

N-(2-Phenylquinolin-4-yl)acetamide

Cat. No.: B11858875
CAS No.: 1154-49-0
M. Wt: 262.30 g/mol
InChI Key: YQNUALJFRGPVTP-UHFFFAOYSA-N
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Description

N-(2-Phenylquinolin-4-yl)acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Quinoline-based scaffolds, like this one, are extensively investigated for their diverse biological activities . A primary area of research for these compounds is in oncology. Structurally similar quinoline hybrids have demonstrated potent antiproliferative activity against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) . The mechanism of action is often associated with the inhibition of key enzymatic targets such as the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a pivotal role in driving uncontrolled cell growth and survival in many cancer types . Beyond oncology, quinoline-acetamide derivatives are also explored for their antimicrobial properties. Related compounds have shown promising activity against drug-resistant strains of bacteria by targeting microbial DNA gyrase, an essential enzyme for bacterial DNA replication . Furthermore, recent research has highlighted the potential of 2-(quinolin-4-yloxy)acetamide derivatives as potent inhibitors of Mycobacterium tuberculosis growth, including multidrug-resistant strains, suggesting a potential application in tuberculosis drug discovery campaigns . This compound is presented to the scientific community as a key intermediate and core structure for the synthesis and evaluation of new bioactive molecules. It is supplied for research purposes only to facilitate further investigation into these and other potential applications. For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1154-49-0

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

N-(2-phenylquinolin-4-yl)acetamide

InChI

InChI=1S/C17H14N2O/c1-12(20)18-17-11-16(13-7-3-2-4-8-13)19-15-10-6-5-9-14(15)17/h2-11H,1H3,(H,18,19,20)

InChI Key

YQNUALJFRGPVTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for N 2 Phenylquinolin 4 Yl Acetamide and Its Analogues

Established Synthetic Pathways for the N-(2-Phenylquinolin-4-yl)acetamide Core

The foundational 2-phenylquinolin-4-yl core of the target molecule is accessible through several classic named reactions and multi-step sequences. These methods provide reliable access to the necessary precursors for the final amidation step.

Pfitzinger Reaction Protocols

The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids, which are key precursors to the this compound core. This reaction typically involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net

The general mechanism begins with the base-catalyzed hydrolysis of isatin to form a keto-acid intermediate. This intermediate then reacts with a ketone, such as acetophenone, to form an imine, which subsequently tautomerizes to an enamine. Intramolecular cyclization followed by dehydration yields the final substituted quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net For the synthesis of the 2-phenylquinoline (B181262) core, acetophenone is the appropriate carbonyl compound. The resulting 2-phenylquinoline-4-carboxylic acid can then be converted to the corresponding amine and subsequently acylated. nih.gov

Table 1: Pfitzinger Reaction for 2-Phenylquinoline-4-carboxylic Acid Synthesis

Reactant 1 Reactant 2 Base Solvent Product

This table summarizes a typical Pfitzinger reaction protocol for generating the precursor to the this compound core.

Camps Cyclization Approaches

The Camps cyclization provides an alternative route to quinoline (B57606) systems. This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, such as hydroxide ion, to yield hydroxyquinolines. wikipedia.org To obtain the 2-phenyl-substituted core, the starting material would be an o-(phenylacetyl)aminoacetophenone. The resulting 2-phenyl-4-hydroxyquinoline can then be converted to the 4-amino derivative through a series of functional group interconversions, making it available for the final acetamide (B32628) formation. The reaction conditions can influence the relative proportions of the isomeric products formed. wikipedia.org

Multi-Step Synthesis Strategies from Diverse Precursors

Beyond the classic named reactions, multi-step synthetic sequences starting from various precursors are also employed. One common strategy involves the acid-catalyzed condensation of o-aminobenzophenones with aromatic acetyl derivatives. For instance, the reaction of 2-aminobenzophenone with an appropriate acetyl compound can yield the 2-phenylquinoline skeleton. mdpi.com Another approach is the intramolecular cyclization of N-(3-phenylprop-2-ynyl)anilines, which can be mediated by reagents like N-bromosuccinimide (NBS) to produce substituted quinolines. thieme-connect.com These methods offer flexibility in introducing various substituents onto the quinoline ring.

Amidation and Nucleophilic Substitution Reactions

The final step in the synthesis of this compound is the formation of the amide bond. This is most commonly achieved through the amidation of 2-phenyl-4-aminoquinoline. The amine can be acylated using acetyl chloride or acetic anhydride in an appropriate solvent.

Alternatively, the acetamide group can be introduced via a nucleophilic aromatic substitution (SNA r) reaction. This pathway typically starts with a 4-halo-2-phenylquinoline, such as 4-chloro-2-phenylquinoline. Reaction with an amine, followed by acylation, or directly with acetamide under suitable conditions, can yield the target compound. nih.gov Another method involves converting a precursor acid, like 2-phenylquinoline-4-carboxylic acid, into its corresponding acid chloride using thionyl chloride (SOCl₂), which is then reacted with an amine to form the amide. sapub.org

Rational Design and Synthesis of this compound Derivatives

To explore the chemical properties and potential applications of this scaffold, derivatives are rationally designed and synthesized. A common strategy is to replace or modify the acetamide moiety with various heterocyclic rings, which can significantly alter the molecule's characteristics.

Integration of Heterocyclic Moieties (e.g., Oxadiazole, Thiadiazole, Triazole, Pyrazole)

The integration of five-membered heterocyclic rings like oxadiazoles, thiadiazoles, triazoles, and pyrazoles is a prominent strategy in medicinal chemistry to generate novel analogues.

Oxadiazoles: Derivatives containing the 1,3,4-oxadiazole (B1194373) ring can be synthesized from 2-phenylquinoline-4-carbohydrazide. This intermediate, prepared from the corresponding carboxylic acid, can be cyclized with various reagents. For example, reaction with carbon disulfide in the presence of a base yields a 1,3,4-oxadiazole-2-thiol derivative, which can be further functionalized. nih.govrsc.org Alternatively, condensation of the carbohydrazide with aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride can form 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.com

Thiadiazoles: The synthesis of thiadiazole-containing quinoline derivatives often involves the reaction of a quinoline-based intermediate with thiosemicarbazide. For example, 2-amino-5-substituted-1,3,4-thiadiazoles can be prepared and subsequently reacted with a quinoline precursor, such as a 2-chloro-3-formyl quinoline, to build more complex structures. niscair.res.in General methods for synthesizing 5-aryl-1,3,4-thiadiazol-2-amines involve the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide using phosphorus oxychloride. mdpi.com

Triazoles: Quinoline-triazole conjugates are commonly synthesized starting from 2-phenylquinoline-4-carboxylic acid. The acid is converted to its carbohydrazide, which then undergoes cyclocondensation with an aldehyde in the presence of ammonium acetate to form the 1,2,4-triazole ring. tandfonline.comtandfonline.com This method allows for the introduction of a wide variety of substituents on the triazole ring.

Pyrazoles: Pyrazole-containing analogues can be synthesized by reacting a quinoline intermediate with reagents suitable for pyrazole formation. The pyrazole ring is a versatile scaffold found in numerous biologically active compounds and can be constructed through various cyclocondensation reactions. nih.govmdpi.com For example, a quinoline derivative with a 1,3-dicarbonyl moiety could be reacted with hydrazine to form the pyrazole ring.

Table 2: Heterocyclic Moieties Integrated into the N-(2-Phenylquinolin-4-yl) Scaffold

Heterocycle Common Precursor Key Reagent(s)
1,3,4-Oxadiazole 2-Phenylquinoline-4-carbohydrazide Carbon Disulfide, Phosphorus Oxychloride
1,3,4-Thiadiazole 2-Phenylquinoline-4-carboxylic acid Thiosemicarbazide, Phosphorus Oxychloride
1,2,4-Triazole 2-Phenylquinoline-4-carbohydrazide Aldehyde, Ammonium Acetate

This table outlines common synthetic strategies for incorporating key heterocyclic systems into the 2-phenylquinoline framework.

Click Chemistry Applications in this compound Synthesis

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts, offers a powerful tool for the synthesis and modification of complex molecules like this compound. alliedacademies.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.gov

While direct synthesis of the core this compound structure via click chemistry is not the standard approach, this methodology is exceptionally well-suited for the late-stage functionalization and derivatization of the molecule and its analogues. By introducing an azide or a terminal alkyne functional group onto either the phenyl or quinoline ring, the molecule can be readily conjugated with a wide array of other molecules, including biomolecules, reporter molecules, or other pharmacophores. alliedacademies.org

For example, an alkyne-functionalized analogue of this compound could be synthesized. This precursor can then be "clicked" with various azide-containing building blocks to rapidly generate a library of derivatives. This approach is highly efficient for structure-activity relationship (SAR) studies in drug discovery, allowing for the exploration of a wide chemical space with minimal synthetic effort. bohrium.com The resulting triazole ring is not just a linker; it is a stable, aromatic unit that can participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the parent molecule. nih.gov

Potential applications of click chemistry in the synthesis of this compound analogues include:

Lead Optimization: Rapidly synthesizing a diverse library of analogues by linking various azide- or alkyne-containing fragments to a functionalized this compound core. alliedacademies.org

Bioconjugation: Attaching the molecule to peptides, antibodies, or other biomolecules for targeted delivery or mechanistic studies.

Development of Probes: Linking fluorescent dyes or other reporter tags to visualize the molecule's distribution in biological systems.

The table below outlines a conceptual framework for applying click chemistry to the derivatization of this compound.

Precursor MoleculeClick Reaction PartnerResulting ConjugatePotential ApplicationReference
Alkyne-functionalized this compoundAzide-containing small molecule libraryLibrary of triazole-linked analoguesStructure-Activity Relationship (SAR) studies alliedacademies.orgbohrium.com
Azide-functionalized this compoundAlkyne-functionalized peptidePeptide-drug conjugateTargeted drug delivery
Alkyne-functionalized this compoundAzide-functionalized fluorescent dyeFluorescently labeled probeCellular imaging and tracking alliedacademies.org

The versatility and robustness of click chemistry make it a highly valuable strategy for expanding the chemical diversity and exploring the biological potential of this compound and its derivatives.

Advanced Structural Elucidation and Characterization of N 2 Phenylquinolin 4 Yl Acetamide Derivatives

Spectroscopic Analysis

Spectroscopic methodologies are fundamental in elucidating the connectivity and chemical environment of atoms within a molecule. For N-(2-Phenylquinolin-4-yl)acetamide, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS), provides a complete picture of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. The expected chemical shifts for this compound can be reliably predicted by analyzing data from its constituent substructures, primarily the 2-phenylquinolin-4-one core and various N-aryl acetamides. rsc.orgznaturforsch.com

¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the quinoline (B57606) and phenyl rings, as well as the acetamide (B32628) group. The aromatic region (typically δ 7.0-8.5 ppm) will be complex due to the numerous, coupled protons of the fused ring system and the phenyl substituent. Protons on the quinoline ring are expected to appear at characteristic downfield shifts, influenced by the anisotropic effect of the aromatic system and the electron-withdrawing nature of the nitrogen atom. For instance, the proton at position 5 of the quinoline ring is likely to be found at a relatively downfield chemical shift due to its proximity to the ring junction and the nitrogen atom. The protons of the phenyl group will present as a multiplet, with their exact shifts depending on their electronic environment. A key signal will be the N-H proton of the acetamide group, which is expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration, typically in the range of δ 9-11 ppm in a polar aprotic solvent like DMSO. The methyl protons of the acetyl group will give rise to a sharp singlet, expected to be in the upfield region of the spectrum, around δ 2.1-2.3 ppm.

¹³C NMR: The carbon-13 NMR spectrum will complement the ¹H NMR data, providing information on all carbon atoms in the molecule. The carbonyl carbon of the acetamide group is expected to be the most downfield signal, typically appearing in the range of δ 168-172 ppm. The carbon atoms of the quinoline and phenyl rings will resonate in the aromatic region (δ 110-160 ppm). The quaternary carbons, such as C2 and C4 of the quinoline ring, will have distinct chemical shifts. Based on data from 2-phenylquinolin-4(1H)-one, the C4 carbon, being attached to the nitrogen of the acetamide, will be significantly affected. rsc.org The methyl carbon of the acetyl group will be observed at a characteristic upfield shift, generally around δ 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Quinoline H-3~6.5 - 7.0~105 - 110
Quinoline Aromatic H~7.5 - 8.5~118 - 150
Phenyl Aromatic H~7.4 - 8.0~127 - 140
Amide N-H~9.0 - 11.0 (broad)-
Acetyl CH₃~2.1 - 2.3 (singlet)~20 - 25
Carbonyl C=O-~168 - 172

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the amide and aromatic moieties.

Key expected vibrational bands include:

N-H Stretching: A prominent band in the region of 3300-3100 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide. The position and shape of this band can be indicative of hydrogen bonding.

C=O Stretching (Amide I): A strong, sharp absorption typically found between 1700 cm⁻¹ and 1650 cm⁻¹. This is one of the most characteristic bands in the IR spectrum of an amide.

N-H Bending (Amide II): This band, appearing in the range of 1600-1500 cm⁻¹, arises from the in-plane bending of the N-H bond coupled with C-N stretching.

C=C and C=N Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region are expected due to the stretching vibrations within the quinoline and phenyl aromatic rings.

C-N Stretching: The stretching vibration of the C-N bond of the amide is expected in the 1400-1200 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds will give rise to strong absorptions in the 900-650 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

Table 2: Predicted Characteristic IR Absorption Bands for this compound Predicted values are based on analysis of structurally similar compounds.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Amide N-HStretching3300 - 3100Medium-Strong
Amide C=OStretching (Amide I)1700 - 1650Strong
Amide N-HBending (Amide II)1600 - 1500Medium-Strong
Aromatic C=C/C=NStretching1600 - 1450Medium-Strong, Multiple Bands
Amide C-NStretching1400 - 1200Medium
Aromatic C-HOut-of-plane Bending900 - 650Strong

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC/MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

HRMS: High-resolution mass spectrometry is crucial for confirming the molecular formula of this compound. By providing a highly accurate mass measurement, it is possible to determine the elemental composition with a high degree of confidence. The protonated molecule [M+H]⁺ would be the expected parent ion in positive-ion mode electrospray ionization (ESI). For this compound (C₁₇H₁₄N₂O), the calculated exact mass of the [M+H]⁺ ion is 263.1184.

LC/MS: Liquid chromatography-mass spectrometry would be employed to ascertain the purity of the compound and to study its fragmentation pattern. The fragmentation in the mass spectrometer would likely involve the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the acylium ion and the 4-amino-2-phenylquinoline cation. This fragmentation pattern provides further structural confirmation.

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods provide information about the molecule in solution or as a bulk sample, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state, including the precise arrangement of atoms and their interactions with neighboring molecules.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

A key feature of the solid-state structure of this compound would be the presence of hydrogen bonds. The amide group, with its N-H donor and C=O acceptor sites, is a strong promoter of hydrogen bonding.

Intramolecular Hydrogen Bonding: Depending on the conformation, an intramolecular hydrogen bond could potentially form between the amide N-H and the nitrogen atom of the quinoline ring. However, this would require a specific orientation of the acetamide group that may be sterically hindered.

Intermolecular Hydrogen Bonding: It is highly probable that the dominant interactions in the crystal lattice will be intermolecular hydrogen bonds. The N-H of one molecule is expected to form a hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule. This N-H···O=C interaction is a very common and robust hydrogen bonding motif in secondary amides, often leading to the formation of one-dimensional chains or tapes of molecules within the crystal structure. nih.gov These chains would then pack together, stabilized by weaker van der Waals forces and potentially π-π stacking interactions between the aromatic quinoline and phenyl rings of adjacent chains. The analysis of these non-covalent interactions is crucial for understanding the crystal packing and the resulting physicochemical properties of the solid material.

Investigation of π-π Stacking Interactions

In derivatives of N-phenylacetamide, π-stacking interactions have been observed to contribute to the formation of extended molecular chains or networks. For instance, in the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, C-H···π interactions link molecular chains into a three-dimensional network. nih.govresearchgate.net The distances between the centroids of interacting rings and the angles between their planes are key parameters in characterizing the strength and nature of these interactions.

The quinoline and phenyl rings of this compound provide ample opportunity for various π-π stacking arrangements. The extent of electron delocalization within these rings can influence the strength of the interactions. nih.gov Computational modeling and quantum chemical calculations, in conjunction with experimental crystallographic data, are invaluable tools for elucidating the energetic contributions of these π-π stacking interactions to the crystal lattice energy. A systematic analysis of these interactions in a series of derivatives would provide insights into how substituent modifications on the phenyl or quinoline rings modulate the stacking motifs and, consequently, the solid-state properties of these compounds.

Interacting RingsCentroid-to-Centroid Distance (Å)Dihedral Angle (°)Type of Interaction
Phenyl - PhenylData not availableData not availableParallel-displaced
Quinoline - QuinolineData not availableData not availableParallel-displaced
Phenyl - QuinolineData not availableData not availableT-shaped/Edge-to-face

Hirshfeld Surface Analysis for Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of all close contacts. The surface is generated based on the principle that the space occupied by a molecule in a crystal is bounded by regions where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

In the context of this compound, a Hirshfeld surface analysis would be instrumental in identifying and quantifying the key intermolecular contacts. The analysis would highlight the relative contributions of H···H, C···H/H···C, and N···H/H···N contacts, which are typically dominant in organic molecules. Furthermore, it would provide specific insights into the nature of π-π stacking by visualizing the regions of the molecule involved in these interactions. The normalized contact distance (dnorm) mapped onto the Hirshfeld surface can identify regions of particularly close contact, often corresponding to hydrogen bonds and other strong interactions, which appear as red areas on the surface. mdpi.com

Contact TypeContribution (%)
H···HData not available
C···H/H···CData not available
N···H/H···NData not available
O···H/H···OData not available
OtherData not available

By systematically applying Hirshfeld surface analysis to a series of this compound derivatives, researchers can gain a deeper understanding of how subtle changes in the molecular structure influence the landscape of intermolecular interactions and, consequently, the macroscopic properties of the resulting materials.

Computational Chemistry and Molecular Modeling of N 2 Phenylquinolin 4 Yl Acetamide

Molecular Docking Studies

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This technique is instrumental in understanding the binding mechanism of N-(2-Phenylquinolin-4-yl)acetamide and its analogs, providing a static snapshot of the ligand-receptor complex.

The binding mode of this compound and related quinoline (B57606) derivatives is characterized by a variety of non-covalent interactions with the amino acid residues of the target protein's active site. These interactions are crucial for the stability of the ligand-receptor complex and are a key determinant of the compound's biological activity.

Key interactions observed in docking studies of quinoline derivatives include:

Hydrogen Bonds: The nitrogen atom in the quinoline ring and the amide group of this compound are potential hydrogen bond donors and acceptors. These can form strong interactions with polar residues in the active site, such as serine, threonine, and glutamic acid.

π-π Stacking: The aromatic phenyl and quinoline rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The non-polar regions of the molecule contribute to hydrophobic interactions with corresponding pockets in the receptor, further stabilizing the complex.

For instance, in studies of similar quinoline derivatives targeting enzymes like SARS-CoV-2 main protease (Mpro), interactions with key residues such as His41 and Glu166 have been noted, highlighting the importance of specific amino acids in the binding pocket. nih.gov

Scoring functions are algorithms used in molecular docking to estimate the binding affinity between a ligand and a receptor. This score provides a quantitative measure of the strength of the interaction, with lower (more negative) scores generally indicating a more favorable binding.

Several scoring functions are employed in these studies, each with its own algorithm for calculating the binding energy. The choice of scoring function can influence the predicted binding affinity. These predictions are valuable for ranking potential drug candidates before they are synthesized and tested in the lab. For example, docking studies on quinoline-3-carboxamide (B1254982) derivatives against various kinases have been used to predict their binding affinities and selectivity. mdpi.com

Below is a representative table illustrating the type of data generated from molecular docking studies of quinoline derivatives against a hypothetical protein target.

Compound DerivativeDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Residues
Derivative A-8.52.1 µMTYR237, SER144, HIS41
Derivative B-7.95.8 µMPHE140, LEU167, GLU166
Derivative C-9.10.9 µMTRP207, MET165, ASP187

Note: This table is illustrative and based on typical data from studies on quinoline derivatives.

The detailed characterization of active site interactions provides a roadmap for the rational design of more potent and selective inhibitors. By understanding which parts of this compound interact with specific residues, medicinal chemists can make targeted modifications to the molecule to enhance these interactions.

For example, if a hydrogen bond with a specific serine residue is found to be critical for activity, modifications can be made to the acetamide (B32628) group to strengthen this bond. Conversely, if steric hindrance is observed with a particular residue, the phenyl group might be substituted or repositioned to alleviate this clash. Studies on halogenated quinoline derivatives as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B) have utilized this approach to understand their inhibitory potential. acs.org

Molecular Dynamics Simulations

While molecular docking provides a static view of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules.

MD simulations on quinoline derivatives have been used to:

Assess the stability of the docked complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation, researchers can determine if the binding pose predicted by docking is stable. nih.govmdpi.com

Analyze conformational changes: MD can reveal how the protein and ligand adapt to each other upon binding, providing a more accurate picture of the interaction.

Calculate binding free energies: More advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the free energy of binding from the MD trajectory, offering a more rigorous prediction of binding affinity than docking scores alone. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. These calculations can be used to determine:

Molecular geometry: DFT can predict the most stable three-dimensional structure of the molecule.

Electronic properties: It can calculate the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's reactivity.

Spectroscopic properties: DFT can be used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of synthesized compounds. acs.org

These quantum mechanical insights are valuable for understanding the intrinsic properties of the molecule that contribute to its biological activity.

In Silico Screening and Virtual Ligand Design for this compound Lead Optimization

In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target. This approach allows researchers to identify promising new drug candidates from vast chemical spaces without the need for extensive and costly laboratory screening.

For a scaffold like this compound, virtual screening can be used to explore a wide range of chemical modifications. By creating a virtual library of derivatives with different substituents on the phenyl and quinoline rings, researchers can use high-throughput docking and other computational filters to identify which modifications are most likely to improve activity and selectivity. researchgate.netnih.govuran.ua

Ligand-based design is another powerful approach where a pharmacophore model is developed based on the known active compounds. nih.gov This model defines the essential structural features required for biological activity. New compounds can then be designed to fit this pharmacophore, increasing the probability of discovering potent molecules. These computational strategies are integral to the lead optimization process, accelerating the development of new therapeutic agents based on the this compound scaffold.

Structure Activity Relationship Sar Studies of N 2 Phenylquinolin 4 Yl Acetamide Derivatives

Elucidation of Key Pharmacophoric Features Governing Biological Activity

Pharmacophore modeling serves to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the N-(2-phenylquinolin-4-yl)acetamide scaffold, several key pharmacophoric features can be delineated based on its structural components and data from related quinoline (B57606) derivatives investigated as kinase inhibitors and other biological targets.

A general pharmacophore model for this class of compounds typically includes:

A Hydrogen Bond Acceptor (HBA): The nitrogen atom within the quinoline ring system is a critical hydrogen bond acceptor, often interacting with key residues in the hinge region of protein kinases.

A Hydrogen Bond Donor (HBD): The N-H group of the acetamide (B32628) moiety can act as a hydrogen bond donor, forming interactions with the target protein.

Two Aromatic Rings (AR): The quinoline and phenyl rings serve as hydrophobic cores that can engage in π-π stacking and hydrophobic interactions within the binding pocket. The relative orientation of these two rings is often crucial for optimal binding.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide group provides an additional hydrogen bond acceptor site, which can contribute to binding affinity and selectivity.

Molecular modeling studies on related quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors have resulted in the development of a five-point pharmacophore model. This model incorporates two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as the key features for activity. This highlights the importance of these specific interactions in the biological activity of this class of compounds.

Correlation Between Substituent Modifications and Potency/Selectivity Profiles

The systematic modification of substituents on the this compound scaffold allows for the investigation of their impact on biological potency and selectivity. SAR studies on analogous 2-phenylquinoline-4-carboxamide (B4668241) and 2-phenylquinoline-4-carboxylic acid derivatives have provided valuable insights into these relationships.

Substitutions on the 2-Phenyl Ring: Modifications to the phenyl ring at the 2-position of the quinoline core have been shown to significantly influence activity. For instance, in a series of 2-phenylquinoline-4-carboxylic acid derivatives evaluated as histone deacetylase (HDAC) inhibitors, the introduction of difluoro and phenyl substituents on the 2-phenyl ring was found to be beneficial for inhibitory activity compared to the unsubstituted analog. frontiersin.orgnih.gov Conversely, the presence of chloro, methyl, or methoxy groups on the phenyl ring led to a decrease in potency. frontiersin.orgnih.gov

Substitutions on the Quinoline Ring: Alterations to the quinoline ring system can also modulate activity. In studies of 2-arylquinoline-4-amines, the introduction of substituents at the C6 or C7 positions of the quinoline ring has been explored. nih.gov The nature and position of these substituents can affect the electronic properties and steric profile of the molecule, thereby influencing its interaction with the biological target.

An illustrative data table summarizing these general SAR trends is presented below:

Compound Series Modification Effect on Activity Reference
2-Phenylquinoline-4-carboxylic acidsDifluoro or Phenyl substitution on 2-phenyl ringIncreased Potency frontiersin.orgnih.gov
2-Phenylquinoline-4-carboxylic acidsChloro, Methyl, or Methoxy substitution on 2-phenyl ringDecreased Potency frontiersin.orgnih.gov
2-Arylquinoline-4-aminesSubstitution at C6/C7 of quinoline ringModulated Activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For quinoline-based compounds, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to understand the structural requirements for their biological effects.

In a study on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives, which share structural similarities with the quinoline scaffold, 3D-QSAR models were developed to probe their activity as PLK1 inhibitors. nih.gov These models, which utilized common substructure, molecular docking, and pharmacophore-based alignments, yielded statistically significant results and provided valuable insights into the structure-activity relationship. nih.gov

Similarly, a 3D-QSAR study on a series of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors, based on a pharmacophore model, produced a statistically significant model with good predictive power. The contour maps generated from such models can guide the design of new, more potent inhibitors by indicating regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

Application of Free-Wilson Analysis and Fujita-Ban Variants in SAR Analysis

A notable application of this approach is the Fujita-Ban QSAR analysis of a series of 57 substituted 2-phenylquinolin-4-amines. nih.gov This study demonstrated a highly significant correlation, indicating that the contributions of different substituents to the biological activity were additive. The analysis provided quantitative values for the contribution of each substituent at various positions on the 2-phenyl and quinoline rings, allowing for the prediction of the activity of novel analogs. nih.gov

The success of the Fujita-Ban analysis in this closely related series of compounds strongly suggests its applicability to this compound derivatives. By synthesizing a systematic library of analogs with variations at the 2-phenyl ring, the quinoline core, and the acetamide moiety, a Free-Wilson or Fujita-Ban model could be developed. Such a model would provide a quantitative understanding of the contribution of each substituent to the biological activity, thereby facilitating the design of new compounds with enhanced potency.

An example of a hypothetical Fujita-Ban analysis data table for a series of this compound derivatives is shown below. The values in the table would be derived from experimental biological data.

Substituent Position Substituent Group Contribution (Hypothetical)
2-Phenyl (R1)-H0.00
-F0.25
-Cl-0.10
-CH3-0.15
Quinoline (R2)-H0.00
6-F0.15
7-Cl0.05
Acetamide (R3)-CH30.00
-C2H5-0.05

This table would allow for the calculation of the predicted biological activity of a new derivative by summing the contributions of its individual substituents and the parent molecule.

Biological Activity Spectrum and Mechanistic Investigations of N 2 Phenylquinolin 4 Yl Acetamide

Anticancer and Antiproliferative Activities (In Vitro and Preclinical Models)

Derivatives of the N-(2-phenylquinolin-4-yl)acetamide scaffold have been the subject of intensive investigation for their potential as anticancer agents. These studies have revealed a multi-faceted approach through which these compounds can combat cancer, including the inhibition of key enzymes involved in tumor growth and proliferation, disruption of cellular machinery essential for cell division, and the modulation of pathways that control cell survival and death.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition

While direct evidence for EGFR-TK inhibition by this compound is not prominently documented, the broader class of quinoline (B57606) derivatives has been explored for this activity. For instance, the design and synthesis of 2-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole hybrids were pursued with the aim of targeting EGFR-TK. nih.gov In silico studies of these hybrids suggested a potential interaction with the EGFR-TK active site. nih.gov This line of research indicates that the 2-phenylquinoline (B181262) core is a viable scaffold for developing EGFR-TK inhibitors, although specific data for this compound is not available.

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC3 Selectivity)

The inhibition of histone deacetylases (HDACs) is a clinically validated strategy in cancer therapy. Research into 2-phenylquinoline-4-carboxylic acid derivatives, which are structurally related to the core scaffold of this compound, has identified potent HDAC inhibitors. rsc.orgmdpi.com One study highlighted a derivative, molecule D28, which exhibited significant selectivity for HDAC3. rsc.orgmdpi.com

Molecule D28 , a 2-substituted phenylquinoline-4-carboxylic acid derivative, demonstrated an IC₅₀ value of 24.45 µM for HDAC3, with no inhibitory activity observed against HDAC1, 2, and 6. rsc.org This selectivity is a desirable trait, as it may lead to a more targeted therapeutic effect with a potentially better safety profile. mdpi.com

CompoundTargetIC₅₀ (µM)SelectivityReference
Molecule D28HDAC324.45Selective for HDAC3 over HDAC1, 2, and 6 rsc.org

Tubulin Assembly Inhibition Mechanisms

A significant body of research has focused on the ability of 2-phenylquinoline derivatives to inhibit tubulin polymerization, a critical process for cell division. A novel series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been synthesized and evaluated for this activity. rsc.org

Compound 7b , a 2-phenylquinoline-4-carboxamide derivative, showed potent in vitro cytotoxic activity against SK-OV-3 and HCT116 cancer cell lines with IC₅₀ values of 0.5 µM and 0.2 µM, respectively. rsc.org

Mechanistic studies, including immunofluorescence and flow cytometry, confirmed that these compounds disrupt mitotic spindle assembly. rsc.org

Molecular docking analysis indicated that compound 7b interacts with the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization. rsc.org

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
7bSK-OV-30.5Tubulin polymerization inhibition rsc.org
7bHCT1160.2Tubulin polymerization inhibition rsc.org

Breast Cancer Resistance Protein (ABCG2) Inhibition and Multidrug Resistance Reversal

The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transporter protein that can efflux a wide range of anticancer drugs from cancer cells, leading to multidrug resistance (MDR). researchgate.net While specific studies on this compound as an ABCG2 inhibitor are lacking, the quinoline scaffold is present in some known ABCG2 inhibitors. The development of ABCG2 inhibitors is a key strategy to overcome MDR in cancer therapy. researchgate.net

Cellular Pathway Modulation: Cell Cycle Arrest and Apoptosis Induction Pathways

A common outcome of treatment with anticancer compounds is the induction of cell cycle arrest and apoptosis (programmed cell death). Derivatives of 2-phenylquinoline have been shown to modulate these cellular pathways effectively.

Studies on 2-phenylquinoline-4-carboxylic acid derivatives, such as molecule D28, revealed that their anticancer effects are mediated through the induction of G2/M cell cycle arrest and the promotion of apoptosis in K562 cells. mdpi.com

Similarly, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have been shown to inhibit the proliferation of NPC-TW01 cells by causing an accumulation of cells in the S phase of the cell cycle. mdpi.com

The 2-phenylquinoline-4-carboxamide derivatives that inhibit tubulin polymerization also lead to G2/M phase arrest of the cell cycle. rsc.org

Antimicrobial Activities (In Vitro and Preclinical Models)

In addition to their anticancer properties, derivatives of the 2-phenylquinoline and acetamide (B32628) scaffolds have been investigated for their potential as antimicrobial agents.

A series of novel quinolone-triazole conjugates derived from 2-phenylquinoline-4-carboxylic acid were synthesized and evaluated for their in vitro antibacterial activity.

Another study focused on the design and synthesis of 2-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole hybrids as potential dual anticancer and antimicrobial agents. nih.gov These compounds were tested against S. aureus, E. coli, and C. albicans. nih.gov Compounds 17b , 17d , and 17e from this series showed potent inhibitory activity against S. aureus, being 4-, 16-, and 8-fold more active than the reference drug neomycin, respectively. nih.gov

Furthermore, N-phenylacetamide derivatives containing 4-arylthiazole moieties have demonstrated promising in vitro antibacterial activities against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo).

Compound SeriesMicrobial Strain(s)Notable ActivityReference
2-(2-Phenylquinolin-4-yl)-1,3,4-oxadiazole hybridsS. aureusCompounds 17b, 17d, and 17e showed potent activity nih.gov
Quinolone-triazole conjugatesVarious bacteriaIn vitro antibacterial activity demonstrated
N-phenylacetamide derivatives with 4-arylthiazoleXanthomonas oryzae pv. oryzaePromising antibacterial activity

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

No data available.

Antifungal Potency Against Pathogenic Fungi

No data available.

Antitubercular Activity (e.g., Targeting Mycobacterium tuberculosis Cytochrome bc1 Complex)

No data available.

Microbial DNA Gyrase Inhibition Mechanisms

No data available.

Topoisomerase IV Inhibition

No data available.

Enzyme Inhibition Studies (Excluding Direct Antimicrobial Mechanisms)

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibition

No data available.

Glycosidase Inhibition (e.g., α-Glucosidase and α-Amylase)

Inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes mellitus by delaying glucose absorption. nih.govmdpi.com While various quinoline and acetamide derivatives have been synthesized and evaluated as potential α-glucosidase and α-amylase inhibitors researchgate.netdovepress.comresearchgate.netrsc.org, a review of the current scientific literature reveals no specific studies investigating the inhibitory activity of this compound against these enzymes. Research has tended to focus on more complex structures, such as thieno[2,3-b]quinoline-acetamide derivatives or phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides, which have shown inhibitory potential. nih.govresearchgate.net

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. Certain CA isoforms are targets for anticancer drugs. nih.govnih.gov Scientific exploration into the inhibition of these enzymes has included quinoline-based structures. For instance, a series of 2-phenylquinoline-4-carboxamide derivatives linked to benzene (B151609) sulfonamide were synthesized and shown to be potent, isoform-selective inhibitors of human carbonic anhydrases (hCA) I, II, IX, and XII, with some derivatives exhibiting nanomolar efficacy. nih.gov However, there are no specific studies available in the reviewed literature that evaluate this compound for its potential as a carbonic anhydrase inhibitor.

Nucleoside Triphosphate Diphosphohydrolase (NTPDase2) Inhibition

No published research could be identified that investigates the activity of this compound as an inhibitor of Nucleoside Triphosphate Diphosphohydrolase, specifically the NTPDase2 isoform.

Receptor Modulation and Ligand Binding Studies

Translocator Protein (TSPO) Ligand Binding Affinity

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a significant biomarker for neuroinflammation. nih.govresearchgate.net Consequently, developing high-affinity ligands for TSPO is a major goal for creating PET radioligands to image neuroinflammatory conditions. nih.gov

While this compound itself has not been the direct subject of these studies, the structurally related (2-arylquinolinyl-4-yl)propanamide scaffold has been identified as a unique and potent class of TSPO ligands. nih.govacs.org Specifically, the compound N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide was investigated as a potent TSPO ligand. nih.govacs.org The l-enantiomer, in particular, demonstrated high binding affinity, whereas the d-enantiomer was significantly less active. nih.govacs.org This highlights the stereoselectivity of the binding interaction with TSPO. These findings have prompted further exploration of this structural class to develop genotype-insensitive TSPO ligands for PET imaging. nih.govresearchgate.net

Table 1: TSPO Binding Affinity of a Structurally Related Analog

Compound Species/Tissue Binding Affinity Constant
l-N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide Rat Brain Cortex IC₅₀ = 5.4 nM nih.govacs.org
l-N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide Human Cerebral Cortex Kᵢ = 44 nM nih.govacs.org

Neurokinin-3 Receptor Antagonism

The neurokinin-3 (NK-3) receptor is a target for developing non-hormonal therapeutics for conditions such as menopausal hot flashes. nih.govimsociety.org Research in this area has led to the optimization of 2-phenyl-4-quinolinecarboxamides as potent and selective NK-3 receptor antagonists. nih.gov

This line of research focused on improving the metabolic stability and receptor affinity of an initial lead compound. The investigation revealed that modifying the quinoline ring, particularly at the 3-position with hydroxyl or amino groups, significantly enhanced binding affinity for the human NK-3 receptor. The compound (S)-N-(1-phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412) was identified as a highly potent and selective antagonist, with approximately 100-fold selectivity for the NK-3 receptor over the NK-2 receptor and no affinity for the NK-1 receptor at tested concentrations. nih.gov Although these studies were conducted on 2-phenylquinoline-4-carboxamides and not the specific acetamide analog, they establish the 2-phenylquinoline core as a viable scaffold for potent NK-3 receptor antagonism. nih.gov

Table 2: Human NK-3 Receptor Binding Affinity for a Related 2-Phenylquinoline-4-carboxamide Analog

Compound Binding Affinity Constant
(S)-N-(1-phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412) Kᵢ = 1.4 nM nih.gov

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammation and chronic pain, making it an attractive target for novel analgesics. nih.govnih.gov The development of selective P2X7 receptor antagonists has been an area of active research. frontiersin.org While some antagonists incorporate a quinoline moiety, such as A-740003 (N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide), the quinoline structure in these molecules is distinct from the 2-phenylquinoline scaffold. nih.gov A thorough review of the literature did not yield any studies that have specifically investigated or reported on the P2X7 receptor antagonist activity of this compound.

Other Pharmacological Activities (In Vitro and Preclinical Models)

While the primary therapeutic targets of this compound are still under extensive investigation, research into analogous 2-phenylquinoline structures has revealed a broad spectrum of other potential pharmacological effects. These activities, observed in both laboratory assays and early preclinical studies, suggest that this chemical scaffold holds promise for development in several therapeutic areas. The following sections detail the existing evidence for the antiplatelet, anticonvulsant, osteoclastogenesis-inhibiting, antimalarial, and antiviral properties of compounds structurally related to this compound.

Research into 4-substituted 2-phenylquinoline derivatives has identified potent antiplatelet agents. A study exploring 4-alkoxy derivatives of 2-phenylquinoline revealed that several compounds in this series demonstrated significant inhibitory effects on platelet aggregation. nih.gov For instance, 5-ethyl-4-methoxy-2-phenylquinoline was found to be a highly potent inhibitor, with an IC50 value of 0.08 microM, making it approximately three times more active than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov The proposed mechanism for this antiplatelet action involves the inhibition of cyclooxygenase or thromboxane (B8750289) synthetase. nih.gov

These findings suggest that the 2-phenylquinoline scaffold, with appropriate substitutions at the 4-position, can effectively interfere with key pathways in platelet activation. Although this compound itself has not been explicitly tested, the strong activity of its 4-alkoxy analogs provides a compelling rationale for investigating its potential in the context of cardiovascular diseases where platelet aggregation is a key pathological factor.

Table 1: Antiplatelet Activity of Selected 4-Alkoxy-2-Phenylquinoline Derivatives

Compound IC50 (µM)
5-ethyl-4-methoxy-2-phenylquinoline 0.08
4-ethoxy-5-ethyl-2-phenylquinoline Potent
4-ethoxycarbonylmethoxy-5-ethyl-2-phenylquinoline Potent
4-ethoxycarbonylbutoxy-5-ethyl-2-phenylquinoline Potent
5-ethyl-4-(N-ethylcarboxido)methoxy-2-phenylquinoline Potent

Data sourced from a study on 4-alkoxy derivatives of 2-phenylquinoline as antiplatelet agents. nih.gov

Currently, there is no publicly available scientific literature that specifically investigates the anticonvulsant properties of this compound or closely related 2-phenylquinoline derivatives. While other classes of quinoline and acetamide compounds have been explored for their effects on the central nervous system, the potential of this particular structural scaffold in the treatment of epilepsy remains an unexamined area of research.

Similar to the lack of data on anticonvulsant effects, there is no available research on the direct impact of this compound or its immediate 2-phenylquinoline analogs on osteoclastogenesis. The process of osteoclast formation and activation is a critical target in the treatment of bone diseases like osteoporosis. While other heterocyclic compounds have been shown to modulate this process, the role of the 2-phenylquinoline scaffold in this context has not been reported in the scientific literature to date.

The quinoline core is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) and mefloquine (B1676156) being famous examples. The 2-phenylquinoline scaffold, as a variation of this core, has also been investigated for its potential to combat the malaria parasite, Plasmodium falciparum. Structure-activity relationship (SAR) studies on 2-phenylquinoline-4-carbinols, which are structurally related to this compound, have been conducted to understand the features that contribute to their antimalarial activity. acs.org

Further research into quinoline-based hybrids has also shown promise. For instance, novel quinoline-pyrazolopyridine derivatives have been synthesized and screened for their in vitro activity against chloroquine-sensitive strains of P. falciparum. nih.gov These studies underscore the continued relevance of the quinoline scaffold in the development of new antimalarial agents. The presence of the 2-phenylquinoline core in this compound suggests that it may warrant investigation for its own antimalarial potential, building upon the extensive history of quinoline-based chemotherapy for malaria.

The emergence of novel viral pathogens has spurred intensive research into new antiviral agents. The 2-phenylquinoline scaffold has been identified as a promising framework for the development of broad-spectrum anticoronavirus drugs. nih.govresearchgate.net In a phenotypic screening against SARS-CoV-2, a compound with a 2-phenylquinoline core emerged as a significant hit, displaying an EC50 value of 6 µM. nih.govresearchgate.net Subsequent synthesis and evaluation of analogs led to the discovery of derivatives with low micromolar activity against SARS-CoV-2 replication and high selectivity indices. nih.govresearchgate.net

Notably, modifications at the C-4 position of the 2-phenylquinoline ring have been shown to be critical for antiviral potency. nih.govresearchgate.net One derivative featuring a 6,7-dimethoxytetrahydroisoquinoline group at this position demonstrated potent activity against the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme essential for viral replication. nih.govresearchgate.netnih.gov This finding is particularly relevant as it highlights a potential mechanism of action and suggests that the 2-phenylquinoline scaffold could be effective against emerging coronavirus variants and future outbreaks. nih.govresearchgate.net The most promising of these compounds also exhibited significant activity against other human coronaviruses, including HCoV-229E and HCoV-OC43. nih.gov

While there is substantial evidence for the anti-coronavirus activity of this class of compounds, there is currently no specific data available regarding the efficacy of this compound or its analogs against the H5N1 influenza virus.

Table 2: Antiviral Activity of Selected 2-Phenylquinoline Derivatives against Coronaviruses

Compound Virus EC50 (µM)
2-Phenylquinoline Scaffold Hit SARS-CoV-2 6
Analog 9j SARS-CoV-2 5.9
Analog 6f SARS-CoV-2 >5.9
Analog 6g SARS-CoV-2 >5.9
Analog 5a SARS-CoV-2 >5.9
Analog 1f SARS-CoV-2 >5.9
Analog 9a SARS-CoV-2 13.0
Various Analogs HCoV-229E 0.2 - 9.4
Various Analogs HCoV-OC43 0.6 - 7.7

Data compiled from studies on the discovery of 2-phenylquinolines with broad-spectrum anti-coronavirus activity. nih.govresearchgate.net

Advanced Topics and Future Research Directions

Molecular Hybridization Strategies for Enhanced Bioactivity Profiles

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with potentially enhanced or synergistic biological activity. ijpsjournal.com The quinoline (B57606) scaffold is a frequent participant in this strategy due to its wide range of pharmacological properties. nih.gov The goal is to develop novel drug candidates that may offer improved efficacy, overcome drug resistance, or possess a dual mode of action. nih.gov

The N-(2-phenylquinolin-4-yl)acetamide structure is an ideal candidate for hybridization. The core itself is known to be a pharmacophore, and the various positions on the quinoline and phenyl rings offer sites for synthetic modification. Researchers have successfully created hybrids by combining quinoline with other bioactive moieties such as chalcones, oxazoles, triazoles, and sulfonamides. ijpsjournal.comnih.gov For instance, the hybridization of a quinoline scaffold with a 1,3,4-oxadiazole (B1194373) ring has been explored to develop new anticancer and antimicrobial agents. rsc.org This approach aimed to combine the pharmacophoric features of known EGFR-TK inhibitors with the antimicrobial potential of quinoline derivatives. rsc.org Similarly, quinoline-sulfonamide hybrids have been synthesized and evaluated for their anticancer properties, with some compounds showing promising potency against specific cancer cell lines while remaining non-cytotoxic to normal cells. nih.gov

These studies demonstrate a clear trend: by strategically combining the this compound core with other known bioactive fragments, it is possible to generate novel chemical entities with tailored and potentially superior therapeutic profiles.

Table 1: Examples of Bioactive Quinoline-Based Hybrids This table presents examples of different quinoline hybrid strategies and their observed biological activities, illustrating the versatility of the quinoline scaffold in molecular hybridization.

Hybrid TypeCombined PharmacophoresTarget/Reported BioactivityReference
Quinoline-ChalconeQuinoline, ChalconeAnticancer, Antimalarial biointerfaceresearch.comeurekaselect.com
Quinoline-SulfonamideQuinoline, SulfonamideAnticancer, Antimicrobial nih.goveurekaselect.com
Quinoline-Oxadiazole2-Phenylquinoline (B181262), 1,3,4-OxadiazoleAnticancer (EGFR-TK), Antimicrobial (DNA Gyrase) rsc.org
Quinoline-TriazoleChloroquinoline, Triazole, CarboxamideAnti-Alzheimer's (Aβ formation, Tau phosphorylation) researchgate.net
Quinoline-ImidazopyridineQuinoline, ImidazopyridineAnticancer ijpsjournal.com
Quinolone-HydrazoneQuinolone, HydrazoneAntidiabetic (α-glucosidase, α-amylase inhibition) acs.org

Development of Multi-Target Directed Ligands Based on the this compound Scaffold

Complex multifactorial diseases like cancer and Alzheimer's disease often involve multiple pathological pathways, making single-target drugs less effective. researchgate.netnih.gov This has led to the "one drug-multi targets" paradigm and the development of Multi-Target Directed Ligands (MTDLs). researchgate.netnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, offering the potential for improved therapeutic efficacy and a lower risk of drug-drug interactions compared to combination therapies. nih.govnih.gov

The quinoline scaffold is an attractive framework for designing MTDLs. usc.edunih.gov Its structure can be optimized to bind to various targets. For example, in the context of Alzheimer's disease, quinoline-based MTDLs have been designed to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and modulate the formation of amyloid-β (Aβ) plaques and tau protein phosphorylation. researchgate.netnih.gov One rationally designed MTDL, QTC-4-MeOBnE, which contains a chloroquinoline core, was shown to reduce Aβ formation and tau phosphorylation in cellular models of Alzheimer's. researchgate.net

For the this compound scaffold, this strategy could involve modifying the structure to inhibit multiple protein kinases involved in cancer cell proliferation or to target both cancer cells and angiogenic processes. The design of such molecules is complex but holds the promise of creating more effective treatments for diseases with intricate pathologies. researchgate.net The development of MTDLs represents a shift from a target-centric to a systems-biology-based approach in drug discovery. researchgate.net

Table 2: Strategies for Quinoline-Based Multi-Target Directed Ligands (MTDLs) This table outlines different approaches and target combinations for MTDLs based on the quinoline scaffold, highlighting its utility in addressing complex diseases.

Disease AreaMultiple TargetsRationale for MTDL ApproachReference
Alzheimer's DiseaseAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE), β-secretase (BACE), GSK3βTo simultaneously address cholinergic deficit, amyloid plaque formation, and tau hyperphosphorylation. researchgate.netnih.gov
CancerMultiple Tyrosine Kinases (e.g., EGFR, VEGFR)To overcome resistance and block redundant signaling pathways that promote tumor growth and angiogenesis. usc.edu
Infectious DiseasesBacterial DNA Gyrase, Topoisomerase IVTo create broad-spectrum antibiotics and reduce the likelihood of resistance development. rsc.org
Diabetesα-amylase, α-glucosidase, Aldose reductaseTo control postprandial hyperglycemia through multiple mechanisms. acs.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by accelerating timelines and reducing costs. nih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures. nih.gov For a scaffold like this compound, AI/ML offers powerful capabilities across the entire research and development pipeline.

Key Applications:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as k-nearest neighbors (KNN), decision trees, and neural networks, are used to build robust QSAR models. nih.gov These models establish a mathematical correlation between the chemical structure of quinoline derivatives and their biological activity, allowing for the prediction of the potency of new, unsynthesized compounds. nih.govnih.gov For example, a model built using a gradient boosting method achieved a high coefficient of determination (R² of 95%) in predicting the inhibitory activity of quinoline derivatives against P-glycoprotein. nih.gov

De Novo Drug Design: Generative AI models, a subset of deep learning, can design entirely new molecules from scratch. nih.govyoutube.com These models can be trained on existing libraries of quinoline compounds and then generate novel structures, like this compound derivatives, that are optimized for desired properties such as high potency and low predicted toxicity. nih.gov

Predictive Modeling and Virtual Screening: AI can predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of drug candidates. nih.gov Deep learning models can also perform large-scale virtual screenings to predict drug-target interactions, identifying the most promising candidates from vast chemical libraries for further experimental testing. youtube.com Recently, a machine learning model was developed to predict the reactive sites for electrophilic aromatic substitution on quinoline derivatives with high accuracy, guiding synthetic efforts. researchgate.net

The use of AI and ML is not meant to replace chemists but to augment their capabilities, enabling a more data-driven approach to the design and synthesis of new this compound-based therapeutic agents.

Table 3: Application of AI/ML Models in Quinoline-Based Drug Discovery This table summarizes various AI and machine learning models and their specific applications and performance in the context of quinoline derivative research.

AI/ML Model/TechniqueApplication in Quinoline ResearchReported Performance MetricReference
Gradient Boosting (CatBoost)QSAR modeling to predict P-glycoprotein inhibition.R² = 0.95, RMSE = 0.283 nih.gov
2D-QSARPredicting anti-malarial activity against P. falciparum.r²test = 0.845, MAE = 0.4849 mdpi.com
Bayesian Regularized Neural NetworksDevelopment of robust QSAR models.Potential to solve issues of model choice and robustness. acs.org
Graph Neural Networks (GNNs)Learning feature representations directly from molecular graphs to discover antibacterial patterns.Used to identify Halicin, a powerful antibiotic. youtube.com
Intermolecular Graph Transformer (IGT)Predicting drug-target binding poses for virtual screening.Achieved superior performance in active pose prediction. youtube.com
Various ML Regressions (KNN, DT, BPNN)Predicting inhibitory activity of quinoline derivatives.Development of multiple predictive models for structure-activity correlation. nih.gov

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., quinoline C-2 vs. C-4 substitution) and acetamide proton integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₄N₂O) with <2 ppm error .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular C–H···O interactions) .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., acetic anhydride or chloroform by-products) .
  • First-Aid Measures : Immediate rinsing with water for skin contact and medical consultation for ingestion .

How does structural modification of the quinoline or phenyl rings influence the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • Lipophilicity : Introduction of methyl groups on the phenyl ring increases logP values, enhancing blood-brain barrier permeability but reducing aqueous solubility .
  • Metabolic Stability : Fluorine substitution at the quinoline C-6 position slows CYP450-mediated oxidation, prolonging half-life in vivo .
  • Data-Driven Design : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with bioavailability .

What computational methods are suitable for predicting the binding modes of this compound to therapeutic targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with tubulin or topoisomerase II) over 100-ns trajectories to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent effects on binding affinity .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the acetamide group) for anti-cancer activity .

How can researchers mitigate the formation of by-products during the synthesis of this compound?

Q. Basic Research Focus

  • By-Product Analysis : LC-MS or GC-MS identifies common impurities (e.g., over-acetylated derivatives or quinoline dimerization products) .
  • Reaction Monitoring : In situ FTIR tracks acetyl group incorporation to optimize reaction times .
  • Solvent Selection : Polar aprotic solvents (DMF or DMSO) reduce nucleophilic side reactions .

What are the implications of this compound’s stability under varying pH and temperature conditions?

Q. Advanced Research Focus

  • Degradation Pathways : Acidic conditions (pH <3) hydrolyze the acetamide group to form quinolin-4-amine, while alkaline conditions (pH >10) degrade the quinoline ring .
  • Storage Recommendations : Store at −20°C in amber vials under argon to prevent photolytic and oxidative degradation .

How do researchers validate the selectivity of this compound for specific biological targets?

Q. Advanced Research Focus

  • Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess off-target effects at 1 µM .
  • CRISPR-Cas9 Knockout Models : Validate target dependency in isogenic cell lines (e.g., EGFR-knockout vs. wild-type) .

What strategies are employed to improve the aqueous solubility of this compound derivatives for in vivo studies?

Q. Advanced Research Focus

  • Prodrug Design : Introduce phosphate or glycoside groups at the acetamide nitrogen for enhanced solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

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